Preventing degradation of RNA during synthesis and handling.

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Technical Support Center: Prevention of RNA Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent RNA degradation during synthesis and handling.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to RNA degradation.

Problem 1: Degraded RNA after in vitro transcription

Troubleshooting & Optimization

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Possible Cause	Solution
RNase contamination of reagents or template DNA.	Use certified RNase-free water, buffers, and nucleotides. Treat water and non-amine-containing buffers with 0.1% DEPC and subsequent autoclaving.[1][2] Use RNase inhibitors in the transcription reaction.[3][4] Ensure the plasmid DNA used as a template is purified using methods that eliminate RNases.
Suboptimal reaction conditions.	For GC-rich templates, consider lowering the transcription reaction temperature from 37°C to 30°C to prevent premature termination.[3] Ensure the nucleotide concentration is optimal, as low concentrations can lead to incomplete transcripts.[3]
Intrinsic instability of the RNA sequence.	Some RNA sequences are inherently less stable. Minimize handling and purification times. Proceed immediately to downstream applications or proper storage.

Problem 2: RNA degradation observed on a gel after extraction

Troubleshooting & Optimization

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Possible Cause	Solution
Endogenous RNases in the starting sample were not inactivated.	Immediately process fresh samples or flash-freeze them in liquid nitrogen and store them at -80°C.[5][6] Use a lysis buffer containing a strong denaturant (e.g., guanidinium isothiocyanate) to inactivate RNases upon homogenization.[7][8]
RNase contamination during the extraction process.	Adhere strictly to RNase-free techniques.[9][10] Use certified RNase-free tubes, tips, and reagents.[11][12] Change gloves frequently, especially after touching non-decontaminated surfaces.[5][11]
Improper sample handling during extraction.	Keep samples on ice throughout the procedure. [5][9] Avoid excessive vortexing which can shear RNA.[13]

Problem 3: Low RNA yield after purification

Possible Cause	Solution
Incomplete cell lysis or homogenization.	Ensure the sample is completely disrupted to release all RNA. For difficult samples, consider mechanical disruption (e.g., bead beating) in addition to chemical lysis.[14]
RNA degradation during purification.	Work quickly and keep everything on ice.[9][15] Add RNase inhibitors to buffers where appropriate.[16]
Inefficient RNA precipitation or elution.	For alcohol precipitation, ensure the correct salt concentration and temperature are used. For column-based methods, use the recommended elution buffer and volume.[7] Incubating the elution buffer on the column for a few minutes before centrifugation can improve yield.[8]



Frequently Asked Questions (FAQs) Working in an RNase-Free Environment

Q1: What are the primary sources of RNase contamination in a lab?

A1: The most common sources of RNase contamination include:

- Personnel: RNases are present on skin, in saliva, and in hair. Always wear gloves and a lab coat.[1]
- Environment: Dust particles and airborne microbes can carry RNases.
- Reagents and Solutions: Non-certified reagents, water, and buffers can be contaminated.[1]
 [2]
- Equipment and Consumables: Pipettes, glassware, plasticware, and electrophoresis tanks can all be sources of contamination if not properly treated.[1][9]

Q2: How can I create and maintain an RNase-free workspace?

A2: To establish an RNase-free zone:

- Designate a specific area: If possible, dedicate a bench or even a room solely for RNA work.
 [9][17]
- Decontaminate surfaces: Regularly clean benchtops, pipettes, and equipment with RNase decontamination solutions.[1][9]
- Use dedicated equipment: Have a set of pipettes, tube racks, and other equipment that are only used for RNA experiments.[17]
- Use certified RNase-free consumables: Whenever possible, use sterile, disposable plasticware that is certified to be RNase-free.[11][18]

RNA Handling and Storage

Q3: What is the best way to store purified RNA?



A3: Proper storage is crucial for maintaining RNA integrity:

- Short-term storage: For use within a few weeks, store RNA in RNase-free water or TE buffer at -80°C.[9] Storing as an ethanol precipitate at -20°C is also an option.[11]
- Long-term storage: For periods longer than a year, storing RNA as an ethanol precipitate at -80°C is recommended.[1] Alternatively, RNA can be stored in RNase-free water or TE buffer at -80°C for up to a year without significant degradation.[10][11]
- Avoid freeze-thaw cycles: Aliquot RNA into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation.[9]

Q4: What is the optimal pH for storing RNA?

A4: RNA is most stable in slightly acidic conditions. Buffering the storage solution to a pH between 6.0 and 7.0 can help prevent hydrolysis. Citrate buffers are a good option as citrate also acts as a chelator for divalent metal ions that can catalyze RNA degradation.

Q5: Should I add anything to my RNA sample for better stability?

A5: Yes, adding a chelating agent like EDTA to a final concentration of 0.1-1 mM can help. EDTA chelates divalent cations such as Mg2+, which can catalyze the chemical hydrolysis of the phosphodiester backbone of RNA.[10] Using an RNase inhibitor in your storage solution can also provide extra protection, especially if there is a risk of RNase contamination.[16]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Purified RNA



Storage Duration	Temperature	Storage Solution	Expected Stability
Short-term (days to weeks)	-20°C	Ethanol precipitate	Stable
Short-term (days to weeks)	-80°C	RNase-free water or TE buffer	Highly stable
Long-term (up to 1 year)	-80°C	RNase-free water or TE buffer	Generally stable[10] [11]
Very long-term (>1 year)	-80°C	Ethanol precipitate	Most stable[1]
Very long-term	Liquid Nitrogen (-196°C)	RNase-free water or TE buffer	Exceptionally stable[19]

Table 2: Efficacy of Common RNase Decontamination Methods



Method	Target	Procedure	Efficacy
Baking	Glassware, Metalware	250°C for at least 2 hours.[1]	Highly effective; inactivates most RNases.[18]
DEPC Treatment	Aqueous solutions (non-amine)	0.1% DEPC, incubate overnight, then autoclave.[1][2]	Effective at inactivating RNases in solution.
Hydrogen Peroxide	Polycarbonate, Polystyrene	Soak in 3% H ₂ O ₂ for 15 minutes, rinse with RNase-free water.[11]	Effective for plasticware.
NaOH/EDTA Wash	Non-disposable plasticware	Rinse with 0.1 M NaOH, 1 mM EDTA, followed by RNase- free water.[11][12]	Effective for decontaminating plastic surfaces.
Commercial RNase Decontamination Solutions	Surfaces, Equipment	Spray and wipe as per manufacturer's instructions.	Generally very effective for surface decontamination.[20]
UV Irradiation	Surfaces	Exposure to high- intensity UV light (e.g., 275 nm and 365 nm).	Can rapidly and reliably inactivate RNase.

Table 3: Half-life of mRNA in Various Conditions



Organism	Condition	Median mRNA Half- life	Reference
Mammalian cells	Cultured	Varies widely (40 min to ~9 h)	(Friedel et al. 2009; Rabani et al. 2011; Schwanhäusser et al. 2011)[21]
Yeast (S. cerevisiae)	Standard growth	32 minutes	(Neymotin et al., 2014)[22]
Human A549 cells	With stabilizing UTRs	13.0 h to 23.0 h	(Schmich et al., 2015) [23]
Human Huh7 cells	With stabilizing UTRs	9.9 h to 13.6 h	(Schmich et al., 2015) [23]

Experimental Protocols

Protocol 1: Establishing an RNase-Free Workspace

- Designate the Area: Choose a low-traffic area of the lab. If possible, use a dedicated bench or a laminar flow hood.[17]
- · Thorough Cleaning:
 - Clear the designated bench of all items.
 - Wipe down the entire surface with a general lab cleaner, followed by 70% ethanol.
 - Apply a commercial RNase decontamination solution to the benchtop, pipettes, tube racks, and any other equipment that will be used. Follow the manufacturer's instructions.
 [1]
- Prepare Dedicated Supplies:
 - Unpack new, certified RNase-free pipette tips, microcentrifuge tubes, and other plasticware within the clean area.



- Prepare RNase-free solutions or use commercially available certified solutions.
- Personal Protective Equipment (PPE):
 - Always wear a clean lab coat and powder-free gloves when working in the RNase-free area.[1]
 - Change gloves frequently, especially after touching anything outside the designated clean area (e.g., door handles, computer keyboards).[11]

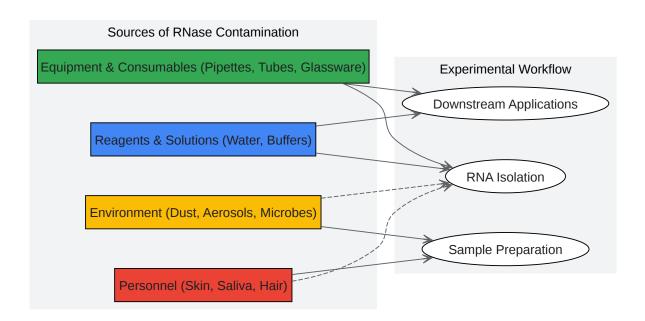
Protocol 2: Quality Control of Extracted RNA using Agarose Gel Electrophoresis

- Prepare the Gel:
 - Use a dedicated electrophoresis tank and combs for RNA work. Clean them thoroughly with an RNase decontamination solution.
 - Prepare a 1-1.5% agarose gel using RNase-free agarose and 1X MOPS buffer.
- Prepare the RNA Sample:
 - In an RNase-free tube, mix 1-2 μg of your RNA sample with an equal volume of a denaturing loading buffer (e.g., containing formamide and formaldehyde).
 - Heat the sample at 65°C for 10 minutes to denature the RNA, then immediately place it on ice.
- Run the Gel:
 - Load the denatured RNA sample into the wells of the agarose gel.
 - Run the gel in 1X MOPS running buffer at a constant voltage until the dye front has migrated sufficiently.
- Visualize and Interpret the Results:
 - Stain the gel with an intercalating dye (e.g., ethidium bromide or a safer alternative) and visualize it on a UV transilluminator.



- Intact total RNA will show two distinct, bright bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits. The 28S band should be approximately twice as intense as the 18S band.
- Degraded RNA will appear as a smear towards the bottom of the gel, with faint or absent
 28S and 18S bands.[7]

Visualizations



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Caption: Major sources of RNase contamination in the laboratory.





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Caption: Workflow for maintaining an RNase-free environment.



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